molecular formula C6H12N2OS B078998 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide CAS No. 13195-32-9

5,5-Dimethyl-1,3-thiazolidine-4-carboxamide

Cat. No. B078998
Key on ui cas rn: 13195-32-9
M. Wt: 160.24 g/mol
InChI Key: DXYJRSGGMXMKOO-UHFFFAOYSA-N
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Patent
US07015029B2

Procedure details

Penicillaminamide (74.0 g, 0.50 mol) was dissolved in distilled water (800 ml) and added with 37% formalin (60.8 g, 0.75 mol). The mixture was heated with stirring at 50° C. under normal pressure, allowed to react for 2 hours and cooled. Subsequently, water was evaporated by using an evaporator. The residue was washed with acetone to obtain white crystals of 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid amide (75.5 g, 0.47 mol). The yield to penicillaminamide was 94.4 mole %.
Name
Penicillaminamide
Quantity
74 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
60.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]([NH2:9])=[O:8])[C:3]([SH:6])([CH3:5])[CH3:4].[CH2:10]=O>O>[CH3:4][C:3]1([CH3:5])[S:6][CH2:10][NH:1][CH:2]1[C:7]([NH2:9])=[O:8]

Inputs

Step One
Name
Penicillaminamide
Quantity
74 g
Type
reactant
Smiles
N[C@@H](C(C)(C)S)C(=O)N
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60.8 g
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring at 50° C. under normal pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
to react for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Subsequently, water was evaporated
CUSTOM
Type
CUSTOM
Details
an evaporator
WASH
Type
WASH
Details
The residue was washed with acetone

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NCS1)C(=O)N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.47 mol
AMOUNT: MASS 75.5 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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